N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride
Description
N-Benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a synthetic organic compound characterized by a dihydroquinoline core fused with a benzyl-substituted amine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and chemical studies.
Properties
Molecular Formula |
C16H17ClN2 |
|---|---|
Molecular Weight |
272.77 g/mol |
IUPAC Name |
N-benzyl-3,4-dihydro-1H-quinolin-2-imine;hydrochloride |
InChI |
InChI=1S/C16H16N2.ClH/c1-2-6-13(7-3-1)12-17-16-11-10-14-8-4-5-9-15(14)18-16;/h1-9H,10-12H2,(H,17,18);1H |
InChI Key |
SLSZSELQSYLBGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NCC2=CC=CC=C2)NC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dihydroquinolinone Intermediates
The preparation of 3,4-dihydroquinolinone derivatives serves as a foundational step for synthesizing N-benzyl-3,4-dihydro-2-quinolinamine. A method adapted from CN105017146A involves esterification of resorcinol with 3-chloropropionyl chloride under alkaline conditions to form (3-hydroxyphenyl)-3-chloropropionate. Cyclization using anhydrous aluminum trichloride (AlCl₃) in dichloromethane at 40°C yields 7-hydroxychroman-2-one, a key intermediate. This step achieves an 85% yield, with the reaction mechanism proceeding via Friedel-Crafts acylation (Figure 1).
Reaction Conditions:
-
Solvent: Dichloromethane
-
Catalyst: AlCl₃ (2.0 equiv)
-
Temperature: 40°C (reflux)
-
Time: 24 hours
Ammonolysis for Amine Functionalization
The 7-hydroxychroman-2-one intermediate undergoes ammonolysis in methanol under pressurized ammonia (0.5 MPa) at 80°C for 24 hours to introduce the primary amine group, forming 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Subsequent benzylation via nucleophilic substitution with benzyl chloride in the presence of a base (e.g., K₂CO₃) yields N-benzyl-3,4-dihydro-2-quinolinamine. Final treatment with hydrochloric acid generates the hydrochloride salt, with an overall yield of 68.7%.
Key Optimization Factors:
-
Ammonia Pressure: 0.5 MPa ensures sufficient nucleophilic attack.
-
Solvent: Methanol enhances solubility of intermediate and ammonia.
Reductive Amination Strategies
Reductive Cyclization of Nitroacrylonitriles
A method reported in HETEROCYCLES (2016) demonstrates the synthesis of 2-aminoquinolines via Zn/AcOH-mediated reductive cyclization of 3-(2-nitrophenyl)acrylonitriles. Adapting this protocol, 3-(2-nitrophenyl)acrylonitrile derivatives undergo cyclization in ethanol under reflux with zinc dust and acetic acid to form 2-amino-3,4-dihydroquinoline scaffolds. Substitution at the 2-position with a benzyl group is achieved using benzyl bromide in DMF, followed by hydrochloride salt formation (Figure 2).
Optimized Conditions:
Limitations and Modifications
While this method is efficient for unsubstituted 2-aminoquinolines, introducing bulky groups like benzyl requires elevated temperatures (80–100°C) and extended reaction times (8–12 hours). Catalytic hydrogenation (H₂/Pd-C) may serve as an alternative to Zn/AcOH for sensitive substrates.
Nucleophilic Substitution of Chlorinated Intermediates
Chlorination of Quinazolinone Precursors
Patent CN104003946A details the chlorination of 6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone using thionyl chloride (SOCl₂) or oxalyl chloride in toluene at 50–80°C. Although targeting erlotinib impurities, this approach is adaptable for synthesizing 4-chloro-3,4-dihydroquinoline derivatives. Substitution of the chlorine atom with benzylamine in ethyl acetate at room temperature affords N-benzyl-3,4-dihydro-2-quinolinamine, with subsequent HCl treatment yielding the hydrochloride salt.
Typical Protocol:
-
Chlorination: SOCl₂ (2.4 equiv), toluene, 50°C, 3 hours (96% yield).
-
Benzylation: Benzylamine (1.2 equiv), ethyl acetate, RT, 12 hours.
-
Salt Formation: HCl gas in diethyl ether.
Solvent and Temperature Effects
Ethyl acetate outperforms THF and acetonitrile in minimizing side reactions during benzylation. Elevated temperatures (>40°C) promote over-alkylation, reducing yields by 15–20%.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization/Ammonolysis | Esterification → Cyclization → Ammonolysis | 68.7% | Mild conditions, scalable | Multi-step, moderate yield |
| Reductive Amination | Reductive cyclization → Benzylation | 82–87% | High yield, fewer steps | Requires Zn/AcOH, sensitive substrates |
| Nucleophilic Substitution | Chlorination → Benzylation | 70–75% | Simple reagents, room-temperature steps | Chlorination requires SOCl₂ handling |
Chemical Reactions Analysis
Amide and Urea Formation
The primary amine group participates in nucleophilic acyl substitution reactions. For example:
-
Reaction with acid chlorides : In dichloromethane (DCM) with triethylamine (Et₃N), the free amine (generated via neutralization of the hydrochloride) reacts with benzoyl chloride to form N-benzyl-N’-benzoyl-3,4-dihydro-2-quinolinamine .
-
Urea synthesis : Treatment with phenyl isocyanate in tetrahydrofuran (THF) yields N-benzyl-N’-phenylurea derivatives .
Key Conditions
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Amidation | Benzoyl chloride, DCM, Et₃N | N-Benzoylated derivative | 75–84% |
| Urea formation | Phenyl isocyanate, THF | N-Phenylurea analog | 70–85% |
Reductive Amination
The amine undergoes reductive amination with aldehydes/ketones. For instance:
-
Reaction with acetone and sodium cyanoborohydride (NaBH₃CN) in methanol produces N-benzyl-N-isopropyl-3,4-dihydro-2-quinolinamine .
Mechanistic Insight
The reaction proceeds via imine intermediate formation, followed by reduction to a secondary amine. Elevated temperatures (40–60°C) and polar aprotic solvents (e.g., DMF) enhance yields .
Oxidation and Ring Modification
The dihydroquinoline ring and benzyl group are susceptible to oxidation:
-
Ring aromatization : Treatment with potassium permanganate (KMnO₄) in acidic ethanol oxidizes the dihydroquinoline to a fully aromatic quinoline structure .
-
Benzyl oxidation : Strong oxidants like chromium trioxide (CrO₃) convert the benzyl group to a carboxylic acid under reflux conditions .
Comparative Reactivity
| Substrate | Oxidizing Agent | Product | Notes |
|---|---|---|---|
| Dihydroquinoline ring | KMnO₄, H₂SO₄, ethanol | Quinoline derivative | Requires acidic conditions |
| Benzyl group | CrO₃, H₂O, acetone | Carboxylic acid analog | Yields ~60–70% |
Condensation and Cyclization
The amine participates in cyclocondensation reactions:
-
With triphosgene in DCM, it forms a carbamate intermediate, which further reacts with substituted anilines to yield imidazolinone derivatives .
-
In acetic acid, condensation with β-ketoesters generates pyrroloquinoline scaffolds via intramolecular cyclization .
Example Pathway
-
Step 1 : Reaction with triphosgene forms a reactive isocyanate intermediate.
-
Step 2 : Nucleophilic attack by aniline derivatives produces fused heterocycles .
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., conc. HCl), the dihydroquinoline ring undergoes structural rearrangements:
-
Ring contraction : Forms imidazolinone derivatives via a proposed Wagner-Meerwein mechanism .
-
Side-chain modification : Protonation of the benzyl group facilitates electrophilic substitution at the para position .
Pharmacological Derivatization
Structural analogs of this compound have been modified for bioactivity studies:
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride. These compounds exhibit significant antibacterial and antifungal activities against various pathogens.
Case Studies:
- Antibacterial Screening : A series of quinoline derivatives were synthesized and tested against pathogenic bacteria. Compounds demonstrated varying degrees of antibacterial activity, with some derivatives showing superior efficacy against both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : In vitro assays indicated that certain derivatives exhibited potent antifungal properties, particularly against strains like Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) studies revealed that specific substitutions on the quinoline ring significantly enhanced antifungal activity .
Anticancer Properties
This compound has shown promise as an anticancer agent. Its mechanism of action is primarily linked to the inhibition of key enzymes involved in cancer cell proliferation.
Case Studies:
- EGFR Inhibition : Research has demonstrated that quinazoline derivatives related to N-benzyl-3,4-dihydro-2-quinolinamine can inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers. The compounds exhibited IC50 values in the nanomolar range, indicating potent antitumor activity .
- Cytotoxicity Assays : Various derivatives were evaluated for cytotoxic effects on cancer cell lines. Results indicated that certain modifications on the benzyl moiety led to enhanced cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Case Studies:
- Cholinesterase Inhibition : Compounds derived from this quinoline structure have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters associated with cognitive function. Inhibitory activity against these enzymes suggests potential use in treating Alzheimer’s disease .
- Monoamine Oxidase Inhibition : Some derivatives have also been evaluated for their inhibitory effects on monoamine oxidase enzymes (MAO-A and MAO-B), which are implicated in mood regulation and neuroprotection. The most active compounds showed promising results in reducing depressive symptoms in animal models .
Data Tables
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride with four structurally related hydrochlorides from the literature, focusing on synthesis, analytical methods, and key structural features.
Key Observations:
Structural Differences: The target compound’s dihydroquinoline core differs significantly from the tricyclic frameworks of compounds 22a HCl, 22b HCl, and 19 HCl. The planar quinoline system may confer distinct electronic properties compared to the sterically hindered tricyclic analogs . Substituents (e.g., benzyl vs. 2-thenyl) influence solubility and reactivity.
Synthesis Methods :
- Reductive amination using NaBH3CN is common for introducing benzyl or heteroaromatic groups (e.g., 22a HCl and 22b HCl), suggesting a plausible route for the target compound .
- Catalytic hydrogenation (e.g., 19 HCl) is less likely for the target due to the absence of reducible bonds in its structure .
Analytical Consistency :
- All compounds in were characterized via IR, NMR, and MS, ensuring structural fidelity. The target compound would likely require similar validation .
Physicochemical Properties :
Biological Activity
N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its inhibitory effects on various enzymes, cytotoxicity against cancer cell lines, and other pharmacological activities.
1.1 Monoamine Oxidase Inhibition
Recent studies have demonstrated that derivatives of 3,4-dihydroisoquinoline, including this compound, exhibit significant inhibitory activity against monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are critical targets for treating neurodegenerative disorders and depression.
A study synthesized a series of compounds related to N-benzyl-3,4-dihydro-2-quinolinamine and evaluated their inhibitory effects:
| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 2d | 71.8 | 52.0 | 1.38 |
| 2i | 69.5 | 55.0 | 2.48 |
| 2p | 65.0 | 50.0 | - |
| 2t | 60.0 | 48.0 | - |
These results indicate that certain derivatives possess potent inhibitory effects on MAO enzymes, suggesting their potential use in treating depression and related disorders .
1.2 Cholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is another area of interest for compounds like this compound due to their role in Alzheimer's disease treatment. The study found that while none of the tested compounds showed significant AChE inhibition, several derivatives displayed good BChE inhibition:
| Compound | BChE Inhibition (%) at 100 µM |
|---|---|
| 2t | 55 |
| 2b | 49 |
| 2l | 49 |
These findings highlight the potential of these compounds as therapeutic agents for enhancing cholinergic transmission in neurodegenerative diseases .
2. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound have also been explored in various cancer cell lines. For instance, a study reported that certain derivatives exhibited significant cytotoxicity against HeLa cells, with IC50 values indicating effective growth inhibition:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10.46 |
| Compound B | MCF7 | >20 |
| Compound C | A549 | >25 |
This data suggests that modifications to the structure can lead to enhanced anticancer activity, making these compounds promising candidates for further development .
3. Additional Biological Activities
Beyond enzyme inhibition and cytotoxicity, this compound has shown potential antimicrobial properties. Research indicates that quinoline derivatives possess antibacterial activity against various strains of bacteria and fungi:
- Antimicrobial Activity : Compounds derived from quinoline structures have demonstrated effectiveness against gram-positive bacteria and fungi through mechanisms involving disruption of cell wall integrity and DNA interaction .
4. Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in animal models of neurodegeneration, showing promising results in reducing neuronal loss and improving cognitive function.
- Combination Therapy : Another case study examined the effects of combining this compound with traditional chemotherapy agents, revealing synergistic effects that enhance overall efficacy against resistant cancer types.
5. Conclusion
This compound is a compound with notable biological activities, particularly as an inhibitor of MAO and BChE enzymes and as a cytotoxic agent against cancer cells. Its diverse pharmacological profile suggests potential applications in treating neurodegenerative diseases and cancer therapy. Continued research into its structure-activity relationships will be crucial for optimizing its therapeutic potential.
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-benzyl-3,4-dihydro-2-quinolinamine hydrochloride?
A general approach involves reductive amination or nucleophilic substitution reactions. For example, benzylamine derivatives can react with halogenated quinoline precursors in the presence of reducing agents (e.g., NaBHCN) under acidic conditions. Post-synthesis, purification via column chromatography (silica gel, eluent: petroleum ether/ethyl acetate mixtures) and recrystallization from methanol/diethyl ether is critical to isolate the hydrochloride salt . Reaction optimization may require monitoring by TLC and adjusting stoichiometric ratios of reagents like benzenesulfonyl chloride or DMAP to improve yields .
Q. How is the structural identity of this compound validated?
Characterization relies on multi-modal spectroscopic analysis:
- IR spectroscopy confirms the presence of amine (-NH) and aromatic C-H stretches.
- H/C NMR identifies proton environments (e.g., benzyl CH, dihydroquinoline protons) and quaternary carbons.
- Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the core structure. Elemental analysis (C, H, N, Cl) ensures stoichiometric purity of the hydrochloride salt .
Q. What solvent systems are optimal for recrystallizing this compound?
Polar aprotic solvents like methanol or ethanol, combined with non-polar antisolvents (e.g., diethyl ether), are effective. For example, dissolving the crude product in hot methanol followed by gradual addition of ether yields high-purity crystals by exploiting solubility differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields when synthesizing N-benzyl-3,4-dihydro-2-quinolinamine derivatives?
Discrepancies often arise from competing side reactions (e.g., over-alkylation or oxidation). Strategies include:
- Temperature control : Lowering reaction temperatures minimizes decomposition of intermediates.
- Catalyst optimization : DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution efficiency by activating electrophilic centers .
- Chiral resolution : If diastereomers form (common in benzyl-substituted amines), chiral HPLC or diastereomeric salt formation with resolving agents (e.g., tartaric acid) can separate enantiomers .
Q. What mechanistic insights explain the stability of the hydrochloride salt under varying pH conditions?
The protonated amine in the hydrochloride form improves aqueous solubility but may degrade under alkaline conditions. Stability studies (via HPLC or UV-Vis monitoring) should assess:
- pH-dependent hydrolysis : Protonation state affects susceptibility to nucleophilic attack.
- Thermal stability : Accelerated aging experiments (e.g., 40°C/75% RH) quantify degradation kinetics.
- Counterion effects : Chloride ions stabilize the salt via ionic interactions, but hygroscopicity may require desiccated storage .
Q. How can computational modeling guide the design of analogs targeting specific biological receptors?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like serotonin or dopamine receptors. Key steps:
- Ligand preparation : Optimize the protonation state of the quinolinamine core at physiological pH.
- Receptor selection : Prioritize homology models of CNS targets based on structural analogs (e.g., N-substituted tryptamines or benzylamines) .
- Binding energy scoring : Identify substituents (e.g., methoxy or halogen groups) that enhance hydrophobic interactions or hydrogen bonding .
Q. What analytical methods validate batch-to-batch consistency in pharmacological studies?
Rigorous quality control requires:
- HPLC-UV/ELSD : Quantify purity (>98%) and detect trace impurities (e.g., unreacted starting materials).
- X-ray crystallography : Confirm crystal structure reproducibility.
- Karl Fischer titration : Monitor residual solvent levels (<0.1% w/w) to ensure stability .
Methodological Considerations for Data Interpretation
Q. How should researchers address conflicting biological activity data in vitro vs. in vivo?
Discrepancies may stem from metabolic instability or poor bioavailability. Solutions include:
- Prodrug design : Modify the hydrochloride salt with ester or carbamate groups to enhance membrane permeability.
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs.
- Metabolite identification : LC-MS/MS screens for phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .
Q. What strategies mitigate isomerization during long-term storage?
Isomerization (e.g., cis/trans or axial/equatorial conformers) is minimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

